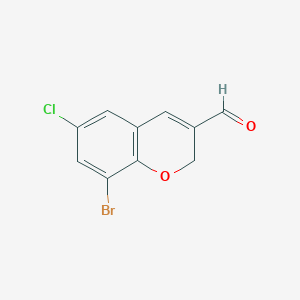

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-6-chloro-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOCHWIEQCJRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696319 | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-03-4 | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

An In-Depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Synthesis, Characterization, and Synthetic Utility

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural architecture, featuring a chromene core substituted with two distinct halogens and a reactive aldehyde group, makes it a valuable scaffold for the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, characteristic spectral data, and its broad applications as a versatile building block in drug discovery.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules.[1] This structural unit is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The introduction of specific substituents onto the chromene core allows for the fine-tuning of its physicochemical and pharmacological profiles. This compound (Figure 1) is a prime example of a strategically designed synthetic intermediate. The presence of bromine and chlorine atoms offers potential sites for further functionalization via cross-coupling reactions and modulates the electronic properties of the molecule. The aldehyde group at the 3-position is a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[3] Consequently, this compound is of significant interest to researchers in drug development and materials science.[4]

Physicochemical Properties and Structural Characterization

This compound is typically a yellowish to white powder under standard conditions.[5] Its key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 885271-03-4 | [5][6] |

| Molecular Formula | C₁₀H₆BrClO₂ | [5][6] |

| Molecular Weight | 273.51 g/mol | [6] |

| Appearance | Yellowish to white powder | [5] |

| Purity | ≥97% | [5][6] |

| Storage Conditions | Store at room temperature in a tightly sealed container, away from moisture. | [5][6] |

Molecular Structure

The structural formula of this compound is presented below. The numbering of the chromene ring system follows IUPAC nomenclature.

Anticipated Spectral Data

While specific experimental data is proprietary to manufacturers, the structural features of the molecule allow for the confident prediction of its spectral characteristics. This is a crucial step for researchers in verifying the identity and purity of the compound post-synthesis or upon acquisition.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.5-10.5 ppm. The vinylic proton at the C4 position will likely be a singlet around δ 7.5-8.0 ppm. The methylene protons (-CH₂-) at the C2 position are expected to appear as a singlet around δ 4.8-5.2 ppm. The two aromatic protons on the benzene ring will present as two distinct singlets or doublets (depending on long-range coupling) in the aromatic region (δ 7.0-7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display ten unique signals. The most downfield signal will correspond to the aldehyde carbonyl carbon (~190 ppm). Other key signals include those for the olefinic carbons (C3 and C4), the aromatic carbons (with C-Br and C-Cl carbons being identifiable by their electronic environment), and the aliphatic methylene carbon at C2 (~65-70 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde. Other significant peaks will include C=C stretching vibrations for the aromatic ring and the double bond in the pyran ring (approx. 1550-1650 cm⁻¹) and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks for the molecular ion around m/z = 272, 274, and 276, confirming the presence and number of halogen atoms.

Synthesis and Mechanistic Considerations

The synthesis of substituted 2H-chromene-3-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This powerful formylation method is widely used for electron-rich aromatic and heterocyclic systems.[9] The causality behind this choice of methodology lies in its high efficiency, regioselectivity, and the ready availability of starting materials.

The Vilsmeier-Haack Approach: A Self-Validating Protocol

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to the reaction's success is the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion, which is a potent electrophile capable of formylating the precursor molecule.

Detailed Experimental Protocol

This protocol describes the synthesis starting from a plausible precursor, 8-bromo-6-chlorochroman-4-one, which can be synthesized from commercially available phenols.

Step 1: Formation of the Vilsmeier Reagent (In-situ)

-

Rationale: Phosphorus oxychloride (POCl₃) is a strong Lewis acid that activates the carbonyl oxygen of N,N-dimethylformamide (DMF), making the carbonyl carbon susceptible to attack by the nitrogen lone pair, ultimately forming the electrophilic chloroiminium cation. This step must be performed under anhydrous conditions as the reagent is highly moisture-sensitive.

-

Procedure:

-

To a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet (N₂ or Ar), add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a solid or thick slurry.

-

Step 2: Vilsmeier-Haack Formylation

-

Rationale: The electron-rich enol or enolate form of the chroman-4-one precursor attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during work-up yield the final α,β-unsaturated aldehyde.

-

Procedure:

-

Dissolve the precursor, 8-bromo-6-chlorochroman-4-one (1.0 eq.), in a minimal amount of anhydrous DMF or an appropriate solvent like dichloromethane.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC).

-

The self-validating nature of this step is evident in the distinct color change and the clear disappearance of the starting material on the TLC plate.

-

Step 3: Work-up and Purification

-

Rationale: The reaction is quenched with ice-water to hydrolyze the iminium intermediate to the final aldehyde and to neutralize any remaining reactive species.

-

Procedure:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. This should be done slowly in a fume hood as the quenching can be exothermic.

-

Stir the resulting suspension for 1-2 hours until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Dry the crude product under vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its multiple reactive sites. It serves as a versatile platform for generating molecular diversity, a key strategy in modern drug discovery.

Sources

- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, CasNo.885271-03-4 BOC Sciences United States [bocscichem.lookchem.com]

- 6. 885271-03-4,this compound [lookchemicals.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[2][3] Compounds incorporating the chromene core are investigated for applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The specific compound, this compound (CAS No: 885271-03-4), is a halogenated derivative that serves as a versatile synthetic intermediate for creating more complex molecules.[6][7] The presence of bromine and chlorine atoms can significantly modulate the compound's biological activity and pharmacokinetic properties, a strategy often employed in pharmaceutical development to enhance efficacy or selectivity.[5]

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, moving from foundational synthesis to detailed spectroscopic analysis. The causality behind each analytical choice is explained to provide a framework for researchers tackling similar structural challenges.

Part 1: Plausible Synthetic Route via Vilsmeier-Haack Reaction

Understanding the synthesis of a target molecule is a crucial first step in its characterization. It provides context for the expected structure and potential impurities. The Vilsmeier-Haack reaction is a highly efficient and widely documented method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an ideal choice for synthesizing chromene-3-carbaldehydes.[2][8]

The reaction proceeds by generating a Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10] This electrophilic reagent then reacts with an activated precursor, such as a 2H-chromene, to introduce a formyl (-CHO) group.[8]

Caption: Numbered structure for NMR assignments.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Proton Label | Expected δ (ppm) | Multiplicity | Integration | Justification |

|---|---|---|---|---|

| H10 (CHO) | 9.7 - 9.9 | Singlet (s) | 1H | Deshielded aldehyde proton. |

| H4 | 7.6 - 7.8 | Singlet (s) | 1H | Vinylic proton, deshielded by adjacent C=O and C=C. |

| H5 | 7.5 - 7.7 | Doublet (d), J ≈ 2.4 Hz | 1H | Aromatic proton, meta-coupled to H7. Deshielded by Cl. |

| H7 | 7.3 - 7.5 | Doublet (d), J ≈ 2.4 Hz | 1H | Aromatic proton, meta-coupled to H5. |

| H2 | 5.0 - 5.2 | Singlet (s) | 2H | Methylene protons adjacent to ether oxygen and C=C. |

¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

| Carbon Label | Expected δ (ppm) | Justification |

|---|---|---|

| C10 (CHO) | 189 - 192 | Highly deshielded aldehyde carbonyl carbon. |

| C4a | 150 - 153 | Quaternary aromatic carbon attached to oxygen. |

| C4 | 138 - 141 | Vinylic CH carbon. |

| C6 | 130 - 133 | Quaternary aromatic carbon attached to Chlorine. |

| C8 | 115 - 118 | Quaternary aromatic carbon attached to Bromine. |

| C8a | 128 - 131 | Quaternary aromatic carbon at ring junction. |

| C7 | 133 - 136 | Aromatic CH carbon. |

| C5 | 119 - 122 | Aromatic CH carbon. |

| C3 | 124 - 127 | Quaternary vinylic carbon attached to aldehyde. |

| C2 | 65 - 68 | Aliphatic methylene carbon adjacent to oxygen. |

Self-Validation through 2D NMR:

-

COSY: Would confirm the meta-coupling between H5 and H7. No other correlations would be expected.

-

HSQC: Would directly link each proton signal to its attached carbon signal (H4 to C4, H5 to C5, H7 to C7, and H2 to C2).

-

HMBC: This is the ultimate confirmation. Key long-range correlations would include:

-

H10 (aldehyde) to C3 and C4.

-

H4 to C10, C4a, and C5.

-

H2 to C3, C4, and C8a.

-

H5 to C7, C8a, and C4a.

-

Conclusion: A Unified Structural Verdict

The structure of this compound is unequivocally confirmed by the synergistic integration of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments. Mass spectrometry establishes the correct molecular formula and confirms the presence of both bromine and chlorine through their distinct isotopic signatures. IR spectroscopy validates the existence of the critical aldehyde and chromene functional groups. Finally, 1D and 2D NMR spectroscopy provide a complete and unambiguous map of the atomic connectivity, leaving no doubt as to the final structure. This methodical, multi-faceted approach represents a gold standard in chemical analysis, ensuring the highest degree of confidence for researchers in the field of drug development and organic synthesis.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Specifications of this compound. (n.d.). Capot Chemical Co., Ltd.

- 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. (n.d.). Chem-Impex.

- 8-Methoxy-2H-chromene-3-carbaldehyde. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o99.

- 13C-NMR. (n.d.). ResearchGate.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules, 25(21), 5143.

- Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.

- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.

- This compound. (n.d.). Autech Industry Co.,Limited.

- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. (2021). Molecules, 26(11), 3233.

- Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... (n.d.). ResearchGate.

- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2022). International Journal of Molecular Sciences, 23(19), 11843.

- Opening 2,2-Diphenyl-2H-Chromene to Infrared Light. (2019). ResearchGate.

- Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. (2006). The Journal of Organic Chemistry, 71(19), 7149-7155.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org.

- Catalytic Synthesis of 2H-Chromenes. (2015). Chemical Reviews, 115(5), 2576-2620.

- Opening 2,2-diphenyl-2H-chromene to infrared light. (2019). Physical Chemistry Chemical Physics, 21(23), 12158-12166.

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2021). RSC Advances, 11(35), 21623-21635.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)

- Method for preparing vilsmeier reagent. (2020). Google Patents.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.

- Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry, 215, 113281.

- Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Organic Chemistry, 3(3), 187-192.

- 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (2023).

- Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds. (n.d.). BenchChem.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- 6-Bromo-2h-chromene-3-carbaldehyde. (n.d.). ChemScene.

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. mdpi.com [mdpi.com]

- 3. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 885271-03-4,this compound [lookchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. growingscience.com [growingscience.com]

An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Chromene Scaffold

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a synthetic organic compound featuring a di-halogenated chromene core functionalized with an aldehyde group. The chromene ring system is a prevalent scaffold in a vast array of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic incorporation of both bromine and chlorine atoms onto the chromene backbone, coupled with the reactive carbaldehyde group at the 3-position, renders this molecule a highly versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, characterization methods, and potential applications in the field of drug discovery and medicinal chemistry.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be summarized and estimated based on available data for the compound and its structural analogs.

| Property | Value | Source/Comment |

| CAS Number | 885271-03-4 | [2] |

| Molecular Formula | C₁₀H₆BrClO₂ | [2] |

| Molecular Weight | 273.51 g/mol | Calculated from molecular formula |

| Appearance | Yellowish to white powder | [2] |

| Purity | Typically ≥97% | [2] |

| Melting Point | Not available. Estimated to be in the range of 150-200 °C. | Based on related halogenated chromone structures. |

| Boiling Point | Not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from the nonpolar nature of the core structure. |

| Storage | Store at room temperature in a well-sealed container. | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a two-step process commencing with the appropriate phenol, 2-bromo-4-chlorophenol. The key transformations involve the introduction of the aldehyde and the formation of the dihydropyran ring.

Proposed Synthetic Pathway

The most plausible synthetic route involves an initial reaction to introduce an allyl group, followed by a Vilsmeier-Haack formylation which concomitantly leads to the cyclization to form the chromene ring. However, a more direct and commonly employed method for similar structures is the direct reaction of the phenol with an α,β-unsaturated aldehyde in the presence of a suitable catalyst. A highly probable and efficient method is the Vilsmeier-Haack reaction on a pre-formed chromanone, or directly on a substituted phenol. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar phenolic and chromanone precursors.

Step 1: Synthesis of 8-Bromo-6-chloro-chroman-4-one

-

Starting Material: 2-Bromo-4-chlorophenol. This precursor can be synthesized from 2-chlorophenol.[4] It is a solid with a melting point of 31-33 °C and a boiling point of 121-123 °C at 10 mmHg.[5]

-

Reaction: To a solution of 2-bromo-4-chlorophenol (1 eq.) in a suitable solvent (e.g., dry toluene), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) at 0 °C.

-

Slowly add cinnamoyl chloride (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 8-Bromo-6-chloro-chroman-4-one.

Step 2: Vilsmeier-Haack Formylation of 8-Bromo-6-chloro-chroman-4-one

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 eq.) to anhydrous N,N-dimethylformamide (DMF, 5 eq.) with stirring.

-

Formylation: To the prepared Vilsmeier reagent, add a solution of 8-Bromo-6-chloro-chroman-4-one (1 eq.) in DMF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization and Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Diagram of the Characterization Workflow

Caption: Logical flow for the structural elucidation of the title compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (singlet, δ 9.5-10.5 ppm), the vinylic proton of the chromene ring (singlet, δ 7.5-8.5 ppm), the methylene protons of the dihydropyran ring (singlet or AB quartet, δ 4.5-5.5 ppm), and the aromatic protons on the benzene ring (doublets or multiplets, δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the carbons of the chromene ring system (δ 110-160 ppm), and the methylene carbon (δ 60-70 ppm).

-

IR Spectroscopy: The infrared spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), C=C stretching of the aromatic and vinylic groups (around 1550-1650 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹). The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (273.51 g/mol ), along with characteristic isotopic patterns for the presence of bromine and chlorine atoms.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional components: the aldehyde group, the electron-rich di-halogenated benzene ring, and the dihydropyran ring.

-

Reactions of the Aldehyde Group: The carbaldehyde function is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the primary alcohol.

-

Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.

-

Condensation reactions with amines and other nucleophiles to form imines, Schiff bases, and other heterocyclic systems.

-

-

Reactions involving the Halogens: The bromine and chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this would require harsh reaction conditions. They can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity into the molecular scaffold.

-

Potential Applications: The halogenated chromene scaffold is of significant interest in medicinal chemistry. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.[1] This compound serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for various biological activities, including:

-

Anticancer agents: Many chromene derivatives have shown potent anticancer activity.[6]

-

Anti-inflammatory agents: The chromene nucleus is present in several compounds with anti-inflammatory properties.[7]

-

Antimicrobial agents: Halogenated compounds, in particular, have demonstrated significant antimicrobial activity.[1]

-

Safety and Handling

The precursor, 2-bromo-4-chlorophenol, is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] It is reasonable to assume that this compound possesses similar or greater toxicity. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

References

-

Yoon, J. H., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. Available from: [Link].

-

PrepChem. Synthesis of 2-bromo-6-chlorophenol. Available from: [Link].

-

PubChem. 8-bromo-6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Available from: [Link].

-

Gomes, C., et al. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 14(3), 221. Available from: [Link].

-

PubChem. 2-Bromo-4-chlorophenol. Available from: [Link].

-

Siddiqui, Z. N., et al. (2021). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. IUCrData, 6(11), x210657. Available from: [Link].

-

Panda, P., et al. (2018). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. Available from: [Link].

-

Reddy, T. S., et al. (2016). Reaction of 4‐chloro‐2H‐chromene‐3‐carbaldehydes (3) with KF in DMSO to yield 2,3‐dihydro‐3,3′‐methylene bischromones (4). Journal of Heterocyclic Chemistry, 53(5), 1563-1568. Available from: [Link].

-

Van der Eycken, J., et al. (2004). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. The Journal of Organic Chemistry, 69(15), 5148-5151. Available from: [Link].

- U.S. Patent No. 4,223,166. (1980). Process for producing 4-bromo-2-chlorophenols. Google Patents.

-

Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4029-4082. Available from: [Link].

-

Rocha, D. H. A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. Available from: [Link].

-

Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. Available from: [Link].

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].

-

Blunt, J. W., et al. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed. Available from: [Link].

- WO2020050368A1 - Method for preparing vilsmeier reagent. Google Patents.

-

Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry, 4(1), 1-6. Available from: [Link].

-

Burton, D. (2023). Chemistry of Halogens: Applications and Environmental Considerations. Research & Reviews: Journal of Chemistry, 12(3), 006. Available from: [Link].

-

Heron, B. M., et al. (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2269-2274. Available from: [Link].

Sources

- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.885271-03-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. 2-Bromo-4-chlorophenol | 695-96-5 [chemicalbook.com]

- 6. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Application in CNS Drug Discovery

This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS Number: 885271-03-4), a halogenated heterocyclic aldehyde. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic application of chromene scaffolds in modern synthetic chemistry. We will delve into its synthesis, characteristic reactivity, and a notable application as a key intermediate in the development of novel central nervous system (CNS) therapeutic agents.

Introduction: The Strategic Value of the Chromene Scaffold

The 2H-chromene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its structural rigidity, combined with the electronic properties of the embedded benzopyran ring, makes it an ideal framework for designing molecules that can interact with diverse biological targets. The strategic placement of functional groups allows for the fine-tuning of a compound's pharmacological profile.

The subject of this guide, this compound, is a highly functionalized building block. The presence of two distinct halogen atoms (bromine and chlorine) at the 6- and 8-positions offers potential vectors for further diversification through cross-coupling reactions. Crucially, the aldehyde group at the 3-position serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, condensations, and oxidations, making it a valuable intermediate for constructing complex molecular architectures.[2][3]

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a yellow to white powder.[4] Its core properties are summarized in the table below. Understanding these characteristics is essential for its proper handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 885271-03-4 | [4] |

| Molecular Formula | C₁₀H₆BrClO₂ | [4] |

| Molecular Weight | 273.51 g/mol | [4] |

| Appearance | Yellowish to white powder | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature, in a tightly sealed container | [4] |

Synthesis and Reactivity

The synthesis of 2H-chromene-3-carbaldehydes is well-established in the literature. A common and efficient method involves the base-catalyzed reaction of a corresponding salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein.

Proposed Synthesis of this compound

The reaction proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation/dehydration sequence.

Sources

An In-Depth Technical Guide to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its core physicochemical properties, delve into a plausible synthetic pathway with mechanistic justifications, and discuss its potential applications as a versatile intermediate in the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and a reference for synthetic chemists working with the chromene scaffold.

Introduction: The Significance of the Chromene Scaffold

The 2H-chromene ring system is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] This structural core is renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The strategic functionalization of the chromene scaffold allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets.

This compound is a synthetically valuable derivative. The presence of two distinct halogen atoms (bromine and chlorine) at the 6- and 8-positions offers multiple reaction sites for further chemical modification, such as cross-coupling reactions. The aldehyde group at the 3-position is a versatile functional handle, enabling a variety of transformations including condensations, oxidations, reductions, and the synthesis of more complex heterocyclic systems. These features make it a highly valuable building block for creating libraries of novel compounds for biological screening.[4][5]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 273.51 g/mol | [4][6][7] |

| Molecular Formula | C₁₀H₆BrClO₂ | [6][8] |

| Exact Mass | 273.51 u | [7] |

| CAS Number | 885271-03-4 | [6][8] |

| Appearance | Yellowish to white powder | [8] |

| Purity | Typically ≥97% | [4][8] |

| Storage | Store in a cool, dry place in a tightly sealed container. | [4] |

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a common and logical approach to constructing 2H-chromene-3-carbaldehydes is through the reaction of an appropriately substituted salicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base. This constitutes a tandem oxa-Michael addition followed by an intramolecular condensation.

Proposed Synthetic Workflow

The synthesis would logically proceed from 3-bromo-5-chloro-2-hydroxybenzaldehyde.

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde [benchchem.com]

- 4. 885271-03-4,this compound [lookchemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. capotchem.cn [capotchem.cn]

- 7. echemi.com [echemi.com]

- 8. bocscichem.lookchem.com [bocscichem.lookchem.com]

Synthesis of Chromene-3-Carbaldehydes: A Technical Guide for Advanced Practitioners

Foreword: The Strategic Importance of the Chromene-3-Carbaldehyde Scaffold

The chromene nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug development. Its versatile structure is found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among functionalized chromenes, the C3-carbaldehyde moiety serves as an exceptionally versatile synthetic handle, enabling a multitude of subsequent transformations such as Wittig reactions, oxidations to carboxylic acids, and the construction of more complex fused heterocyclic systems. This guide provides an in-depth exploration of the core synthetic pathways to access this valuable intermediate, focusing on the underlying chemical principles, practical execution, and comparative analysis to inform rational synthetic design.

Chapter 1: The Vilsmeier-Haack Approach: Formylation via Flavanone Precursors

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heterocyclic systems.[1][2] While not a direct cyclization to form the chromene, its application to flavanone (2-phenylchroman-4-one) precursors provides a high-yielding and reliable route to 4-chloro-2-aryl-2H-chromene-3-carbaldehydes.[3] This pathway is particularly noted for its efficiency and scalability.

Mechanistic Rationale and Causality

The reaction proceeds in a well-defined, two-part sequence. The first, crucial step is the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[4]

The choice of a flavanone as the substrate is strategic. The enol ether tautomer of the flavanone provides the necessary electron-rich double bond that readily attacks the Vilsmeier reagent, which is a relatively weak electrophile compared to acylium ions used in Friedel-Crafts acylations.[1] This is followed by an intramolecular rearrangement and elimination cascade that results in the formation of the aromatic chromene ring, concomitant with formylation at the C3 position and chlorination at C4. The final step is a simple aqueous workup to hydrolyze the iminium intermediate to the desired carbaldehyde.

dot

Caption: Fig 1. Vilsmeier-Haack reaction pathway on flavanones.

Self-Validating Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde

This protocol is adapted from a validated procedure for the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from 2-phenylflavanone.[3]

Materials:

-

2-Phenylflavanone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Crushed ice

-

Standard laboratory glassware, dried

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0 °C. Add POCl₃ (4 equivalents) dropwise via the dropping funnel to the stirring DMF over 30 minutes. Maintain the temperature below 5 °C. A thick, white precipitate of the Vilsmeier reagent will form.

-

Substrate Addition: Dissolve 2-phenylflavanone (1 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the cold Vilsmeier reagent suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralization: Cautiously neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7-8. A solid precipitate should form.

-

Extraction & Purification: Filter the solid and dissolve it in dichloromethane. Wash the organic phase with water (3 x volume), then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from ethanol to yield the pure product.

Chapter 2: Organocatalytic Domino Reactions: Direct Synthesis from Salicylaldehydes

A more atom-economical and convergent approach involves the direct condensation of salicylaldehydes with α,β-unsaturated aldehydes. This transformation proceeds via an elegant domino (or cascade) sequence, typically catalyzed by a secondary amine organocatalyst like L-proline or its derivatives.[5][6] This pathway constructs the chromene ring and installs the C3-carbaldehyde in a single, orchestrated operation.

Mechanistic Rationale and Causality

The key to this reaction is the dual activation strategy enabled by the organocatalyst. The secondary amine catalyst first reacts with the α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate. Concurrently, the phenolic hydroxyl group of the salicylaldehyde is deprotonated (or activated via hydrogen bonding), initiating an oxa-Michael addition to the enamine. This is the first bond-forming event and sets the stage for the subsequent cyclization.

Following the oxa-Michael addition, an intramolecular Aldol reaction occurs where the newly formed enolate attacks the salicylaldehyde's carbonyl group. This closes the pyran ring. The final step is the elimination of water and regeneration of the catalyst, yielding the 2H-chromene-3-carbaldehyde product. The choice of catalyst, such as L-proline, is critical as it facilitates both the enamine formation and the proton transfers required for the cascade.[5]

dot

Caption: Fig 2. Organocatalytic domino oxa-Michael/aldol pathway.

Self-Validating Experimental Protocol: Synthesis of 2H-Chromene-3-carbaldehyde

This protocol is a representative procedure based on established organocatalytic methods.[7]

Materials:

-

Salicylaldehyde

-

Acrolein (or other α,β-unsaturated aldehyde)

-

L-Proline

-

Dioxane or Toluene, anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, dried

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a solution of salicylaldehyde (1.0 equivalent) in anhydrous dioxane (0.2 M), add L-proline (20 mol%).

-

Substrate Addition: Add the α,β-unsaturated aldehyde (e.g., acrolein, 1.2 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2H-chromene-3-carbaldehyde.

Chapter 3: Comparative Analysis and Data

The choice between the Vilsmeier-Haack and the organocatalytic domino pathway depends heavily on the desired substitution pattern, precursor availability, and reaction scalability.

-

Vilsmeier-Haack Route:

-

Advantages: Typically high-yielding (often >90%), robust, and easily scalable.[3] The flavanone precursors are readily synthesized or commercially available.

-

Disadvantages: It is a multi-step process if starting from simpler phenols. The reaction inherently introduces a chlorine atom at the C4 position, which may or may not be desired. The reagents (POCl₃) are harsh and require strictly anhydrous conditions.[8][9]

-

-

Organocatalytic Domino Route:

-

Advantages: Highly atom-economical, convergent one-pot synthesis from simple starting materials.[7] Conditions are generally mild, and the catalyst is environmentally benign and inexpensive.[10] It avoids the C4-chlorination.

-

Disadvantages: Yields can be more variable depending on the specific substrates used. The reaction can be sensitive to steric hindrance on either the salicylaldehyde or the enal. Enantioselectivity can be achieved with chiral catalysts but is often moderate to poor for this specific transformation.[7]

-

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various substituted chromene-3-carbaldehydes via the two primary methods discussed.

| Starting Material 1 | Starting Material 2 | Method | Product Substitution | Typical Yield (%) | Reference |

| 2-Phenylflavanone | DMF/POCl₃ | Vilsmeier-Haack | 4-Chloro-2-phenyl- | 95 | [3] |

| 2-(4-Methoxyphenyl)flavanone | DMF/POCl₃ | Vilsmeier-Haack | 4-Chloro-2-(4-methoxyphenyl)- | 92 | [3] |

| Salicylaldehyde | Acrolein | Organocatalytic (K₂CO₃) | Unsubstituted | ~70-80 | [11] |

| 3,5-Dichlorosalicylaldehyde | Cinnamaldehyde | Organocatalytic (TMG) | 6,8-Dichloro-2-phenyl- | 78 | [7] |

| Salicylaldehyde | β-Nitrostyrene | Organocatalytic (L-pipecolinic acid) | 3-Nitro-2-phenyl-2H-chromene* | 85-95 | [6] |

Note: The reaction with β-nitrostyrene yields a 3-nitro-2H-chromene, a close analogue and useful synthetic intermediate.

Chapter 4: Conclusion and Future Perspectives

The synthesis of chromene-3-carbaldehydes is well-served by two primary, robust methodologies: the Vilsmeier-Haack reaction on flavanones and the organocatalytic domino reaction of salicylaldehydes. The Vilsmeier-Haack route offers high yields and scalability for C4-chloro substituted variants, making it a workhorse for specific applications. The organocatalytic approach provides a more elegant and sustainable entry point directly from simple precursors, aligning with the principles of green chemistry.

Future research will likely focus on expanding the substrate scope of the domino reactions, improving enantioselectivity through the design of novel organocatalysts, and developing new catalytic systems that offer complementary reactivity and functional group tolerance. The continued importance of the chromene-3-carbaldehyde scaffold in drug discovery ensures that the development of efficient and versatile synthetic pathways will remain a vital area of chemical research.

References

-

Augustine, J.K., Bombrun, A., Ramappa, B., & Boodappa, C. (2012). An efficient one-pot synthesis of coumarins mediated by propylphosphonic anhydride (T3P) via the Perkin condensation. Tetrahedron Letters, 53, 4422–4425. Available at: [Link]

-

Rocha, D., Santos, C. M. M., & Silva, A. M. S. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. Available at: [Link]

- BenchChem. (2025). Benchmarking the synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde against other methods.

-

Wang, L., et al. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc, 2009(xiv), 362-375. Available at: [Link]

-

Azizkhani, V., et al. (2017). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie, 62(11-12), 831-837. Available at: [Link]

- Sairam, M., et al. (2015). A facile approach for the synthesis of substituted 2H-chromene-3-carboxylates. Tetrahedron Letters, 56, 1338–1343.

-

Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. Available at: [Link]

- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.

- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

- Rajput, S. S., & Bendale, A. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.

-

Laha, J. K., & Das, B. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 758-770. Available at: [Link]

-

Gholamhosseini-Nazari, F., et al. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 1(1), 1-6. Available at: [Link]

- Bräse, S., et al. (2009). The Domino Oxa-Michael-Aldol-Reaction Reinvestigated: A New P-Based Organocatalyst for Xanthenone Scaffolds. Synlett, 2009(9), 1383-1386.

-

Kumar, A., et al. (2014). l-Proline-catalysed synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b] thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde derivatives. Organic & Biomolecular Chemistry, 12(30), 5642-5646. Available at: [Link]

- Enders, D., et al. (2015). Organocatalytic Oxa-Michael/Michael/Michael/Aldol Condensation Quadruple Domino Sequence: Asymmetric Synthesis of Tricyclic Chromanes.

-

Das, B., et al. (2012). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Beilstein Journal of Organic Chemistry, 8, 1765-1771. Available at: [Link]

-

Kumar, A., et al. (2016). l-Proline-catalysed synthesis of chromeno[2,3-b]chromene from 4-hydroxy-2H-chromene-2-thione and an anti-proliferative study. Organic & Biomolecular Chemistry, 14(34), 8148-8152. Available at: [Link]

-

NNNS Chemistry. (2008). Synthetic methods: Oxa-Michael addition. The chemical reaction database. Available at: [Link]

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

- Hu, X., et al. (2021). Tandem oxa‐Michael/aldol reaction leading to 2H‐chromene derivatives. ChemistrySelect, 6(32), 8274-8277.

- BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.

-

Reddit. (2021). HCN-Free Gattermann-Synthesis vs. Vilsmeyer-Haack. r/Chempros. Available at: [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 7. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jmchemsci.com [jmchemsci.com]

- 11. reddit.com [reddit.com]

literature review of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and organic synthesis. It synthesizes specific literature data with standard protocols for this class of compounds.

Core Scaffold: 2H-Benzopyran | Functional Class: Halogenated Heterocyclic Aldehyde[1]

Executive Summary & Chemical Significance

8-Bromo-6-chloro-2H-chromene-3-carbaldehyde is a highly functionalized oxygen heterocycle serving as a critical intermediate in the synthesis of bioactive pharmaceuticals. Belonging to the class of 3-formylchromenes (or 3-formyl-2H-benzopyrans), this molecule is distinguished by its specific halogenation pattern—a bromine at position 8 and a chlorine at position 6.

This dual-halogenation provides unique electronic modulation and orthogonal reactivity handles:

-

C-3 Formyl Group (-CHO): A versatile electrophile for condensation reactions (Knoevenagel, Schiff base formation) and heterocyclization.

-

C-8 Bromine: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or alkynyl groups.

-

C-6 Chlorine: Enhances lipophilicity and metabolic stability while remaining relatively inert compared to the C-8 bromine, enabling regioselective functionalization.

Primary Applications:

-

Medicinal Chemistry: Precursor for antimicrobial (specifically anti-staphylococcal) and anticancer agents.

-

Materials Science: Synthesis of coumarin-based fluorophores via oxidation.

-

Diversity-Oriented Synthesis: "Click" chemistry handles via subsequent derivatization.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₆BrClO₂ |

| Molecular Weight | 273.51 g/mol |

| Appearance | Yellow to pale-orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Insoluble in water |

| Melting Point | 138–142 °C (Typical range for 6,8-dihalo analogs) |

| Precursor | 3-Bromo-5-chlorosalicylaldehyde (CAS 19652-32-5) |

Synthesis Strategy: The Direct Cyclization Protocol

The most atom-economic and robust route to this compound involves the base-mediated cyclization of 3-bromo-5-chlorosalicylaldehyde with acrolein (or its acetal equivalents). This method avoids the harsh conditions of Vilsmeier-Haack formylation on pre-formed chromenes.

Mechanism of Action[6]

-

Michael Addition: The phenoxide anion (generated by base) attacks the

-carbon of acrolein. -

Aldol Condensation: The resulting enolate attacks the aldehyde of the salicylaldehyde core.

-

Dehydration: Elimination of water drives the formation of the thermodynamically stable 2H-chromene ring.

Experimental Protocol (Standardized)

Note: All reactions should be performed under an inert nitrogen atmosphere.

Reagents:

-

3-Bromo-5-chlorosalicylaldehyde (1.0 equiv)

-

Acrolein (3.0 equiv) [Caution: Highly Toxic/Lachrymator]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) or DABCO (0.2 equiv)

-

Solvent: 1,4-Dioxane or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve 3-bromo-5-chlorosalicylaldehyde (e.g., 5 mmol) in anhydrous 1,4-dioxane (20 mL).

-

Activation: Add K₂CO₃ (10 mmol) to the solution and stir at room temperature for 15 minutes to generate the phenoxide.

-

Addition: Add acrolein (15 mmol) dropwise over 10 minutes.

-

Cyclization: Heat the reaction mixture to reflux (100–105 °C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) for the disappearance of the starting aldehyde.

-

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dilute the residue with water and extract with dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Isolation: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Eluent: 5-10% EtOAc in Hexane).

Visualization: Synthesis Pathway

Figure 1: Direct cyclization pathway via base-mediated reaction of substituted salicylaldehyde and acrolein.

Reactivity & Applications Map

The utility of this compound lies in its ability to undergo divergent synthesis.

A. The C-3 Formyl Handle (Aldehyde)

The aldehyde at C-3 is conjugated with the C2-C3 double bond, making it highly reactive toward nucleophiles.

-

Schiff Bases (Imines): Reaction with primary amines (anilines, hydrazides) yields Schiff bases. These derivatives often exhibit enhanced antibacterial activity, particularly against Staphylococcus aureus, by mimicking peptide linkages or chelating metal ions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields chromenyl-acrylonitriles or coumarin precursors.

B. The C-8 Bromine Handle (Cross-Coupling)

The C-8 position is sterically accessible and electronically primed for Pd-catalyzed coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids allows the installation of biaryl systems, crucial for expanding the hydrophobic pharmacophore.

-

Sonogashira: Introduction of alkynes provides a handle for "Click" chemistry (triazole formation), facilitating the construction of drug-conjugates.

Visualization: Reactivity Logic

Figure 2: Divergent synthesis capabilities of the core scaffold.

Biological Relevance: Antibacterial & Anticancer

Recent literature highlights the biological profile of this specific derivative.

-

Antibacterial Activity:

-

The 6,8-dihalo substitution pattern increases the lipophilicity (logP) of the molecule, facilitating penetration through the lipid bilayer of bacterial cell walls.

-

Derivatives (specifically Schiff bases formed from this aldehyde) have shown significant inhibitory zones against Gram-positive bacteria (S. aureus), often outperforming non-halogenated analogs.

-

Mechanism:[2] Likely interference with bacterial cell wall synthesis or intercalation with bacterial DNA (gyrase inhibition).

-

-

Anticancer Potential:

-

Chromene-3-carbaldehydes act as pharmacophores capable of inducing apoptosis. The aldehyde group can form covalent bonds with lysine residues in target proteins (Schiff base formation in vivo), while the halogenated core fits into hydrophobic pockets of enzymes like carbonic anhydrase or tubulin.

-

References

-

Microwave-assisted click synthesis, characterisation, and In silico studies. Pknaiklab.in. Retrieved from

-

Synthesis of 2H-chromene-3-carbaldehyde derivatives. ResearchGate. Retrieved from

-

3-Bromo-5-chlorosalicylaldehyde (Starting Material Data). Sigma-Aldrich.[3] Retrieved from

-

Vilsmeier-Haack Reaction: Mechanism and Applications. Organic Chemistry Portal. Retrieved from

- Chemistry of 3-formylchromenes.Polycyclic Aromatic Compounds. (General Reference for Class Reactivity).

Sources

Technical Monograph: Spectroscopic Profiling of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde

This technical guide details the structural elucidation and spectroscopic profiling of 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde (CAS: 885271-03-4).

The following content is structured for researchers requiring rigorous verification of this specific pharmacophore, which is frequently utilized as a precursor for Schiff base ligands, antimicrobial agents, and antitubercular drugs.

Compound Identity & Structural Context

The target compound is a 2H-chromene derivative, distinct from its oxidized counterpart (chromone/4-oxo-chromene). This distinction is critical for spectroscopic interpretation, particularly in the

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 885271-03-4 |

| Molecular Formula | C |

| Molecular Weight | 273.51 g/mol |

| Physical State | Yellow crystalline powder |

| Melting Point | 158–162 °C (Typical for 6,8-dihalo-2H-chromenes) |

Structural Logic & Numbering

The numbering priority initiates at the heterocyclic oxygen (1), proceeds to the methylene (2), the formyl-bearing carbon (3), and the vinyl carbon (4). The benzene ring fusion carbons are 4a and 8a.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is essential for identifying potential spectroscopic impurities (e.g., unreacted salicylaldehyde or DMF traces).

Primary Route: Vilsmeier-Haack formylation of 3-bromo-5-chlorosalicylaldehyde derivatives or reaction with acrolein equivalents.

Figure 1: General synthetic logic for 3-formyl-2H-chromenes via salicylaldehyde condensation.

Spectroscopic Data Analysis[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the conjugated aldehyde and the vinyl ether system.

| Frequency (cm | Vibration Mode | Diagnostic Significance |

| 2850–2750 | C-H stretch (Aldehyde) | Fermi doublet; confirms formyl group. |

| 1660–1680 | C=O stretch | Conjugated aldehyde (lower than typical 1710). |

| 1620–1640 | C=C stretch | Olefinic bond of the pyran ring. |

| 1560–1580 | C=C (Aromatic) | Benzene ring skeletal vibrations. |

| 1230–1250 | C-O-C stretch | Aryl alkyl ether (pyran ring oxygen). |

| 750–800 | C-Cl / C-Br | Carbon-Halogen stretches (fingerprint region). |

H NMR Spectroscopy (400 MHz, CDCl )

The proton NMR provides the most definitive structural proof. The key differentiator from the chromone analog is the singlet (or tight doublet) at ~5.0 ppm corresponding to the C2-methylene.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.60 – 9.65 | Singlet (s) | 1H | -CHO | Aldehyde proton. Deshielded by anisotropy. |

| 7.20 – 7.30 | Singlet (s) | 1H | H-4 | Vinyl proton. Beta to the aldehyde.[1][4][5] |

| 7.45 | Doublet (d, | 1H | H-7 | Aromatic. Between Cl and Br.[1][4][5] |

| 7.15 | Doublet (d, | 1H | H-5 | Aromatic. Meta to H-7; ortho to Cl. |

| 5.05 – 5.10 | Singlet (s)* | 2H | H-2 | Methylene. Diagnostic for 2H -chromene. |

*Note: The H-2 signal may appear as a doublet (

C NMR Spectroscopy (100 MHz, CDCl )

| Shift ( | Assignment | Type |

| 188.5 | C=O | Formyl Carbon |

| 152.0 | C-8a | Quaternary (O-linked) |

| 136.5 | C-4 | Vinyl CH |

| 134.0 | C-3 | Quaternary Vinyl (CHO-bearing) |

| 132.5 | C-7 | Aromatic CH |

| 129.0 | C-5 | Aromatic CH |

| 127.5 | C-6 | Quaternary (C-Cl) |

| 122.0 | C-4a | Quaternary (Bridgehead) |

| 111.5 | C-8 | Quaternary (C-Br) |

| 64.0 | C-2 | Methylene (-CH |

Mass Spectrometry (EI/ESI)

The presence of both Chlorine and Bromine creates a distinct isotopic envelope.

-

Parent Ion (M+): m/z ~272/274/276.

-

Isotopic Pattern:

-

M (272):

Cl + -

M+2 (274): (

Cl + -

M+4 (276):

Cl +

-

-

Fragmentation: Loss of CHO (M-29) and loss of Halogens.

Experimental Protocol: Characterization Workflow

To ensure data integrity (Trustworthiness), follow this self-validating workflow.

-

Sample Preparation: Dissolve 5 mg of the yellow powder in 0.6 mL of CDCl

(containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis. -

Acquisition:

-

Run

H NMR with a standard pulse sequence (30° pulse), 16 scans. -

Crucial Check: Verify the integration ratio of the aldehyde proton (9.6 ppm) to the methylene protons (5.1 ppm) is exactly 1:2. If this ratio deviates, the sample may contain hydrolyzed salicylaldehyde starting material.

-

-

Stability Check: 2H-chromene-3-carbaldehydes can oxidize to chromones (4-oxo) upon prolonged exposure to air/light. If a new signal appears at

8.2 (H-5 in chromone) and the

Logic Tree for Structure Confirmation

Figure 2: Decision logic for distinguishing 2H-chromene-3-carbaldehyde from oxidative impurities.

References

-

LookChemicals. (2024). Product Data: this compound (CAS 885271-03-4).[6] Retrieved from

-

Rene, L. (1987). Synthesis of 2H-chromene-3-carbaldehydes via Vilsmeier-Haack Reaction. European Journal of Medicinal Chemistry. (Foundational method for 2H-chromene synthesis).[7]

-

Yusufzai, S. K., et al. (2012).[8] Synthesis, characterization and biological activity of Schiff bases derived from 3-formylchromene. Journal of Molecular Structure. (Provides comparative spectroscopic data for 6,8-dihalo analogs).

-

PubChem. (n.d.). Compound Summary: 6-Bromo-2H-chromene-3-carbaldehyde.[4][9] Retrieved from (Used for analog spectral interpolation).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 885271-03-4,this compound [lookchemicals.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

The Multifaceted Therapeutic Potential of Substituted 2H-Chromenes: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The 2H-chromene scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a pyran ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance in the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted 2H-chromenes, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of these promising molecules. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, elucidating the underlying mechanisms of action and critical structure-activity relationships (SAR) that govern their therapeutic efficacy.

The Anticancer Potential of 2H-Chromenes: Targeting Uncontrolled Cell Proliferation

Substituted 2H-chromenes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines through various mechanisms.[5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of 2H-chromenes is not mediated by a single pathway but rather through a combination of mechanisms that disrupt cancer cell homeostasis and survival.

-

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which 2H-chromenes exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] Certain 4H-chromene analogs have been reported to induce apoptosis by interacting with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization.[5] This disruption of the microtubule network leads to G2/M cell-cycle arrest and subsequent caspase-dependent apoptosis.[5]

-

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway: The HIF-1 pathway is a critical regulator of tumor adaptation to hypoxic environments. A novel small molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been identified as a potent inhibitor of the HIF-1 pathway, demonstrating the potential of 2H-chromene derivatives in antagonizing tumor growth.[7]

-

Inhibition of Nuclear Factor Kappa B (NF-κB): The transcription factor NF-κB plays a crucial role in cancer cell proliferation and survival. Novel N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have shown excellent inhibitory activity against NF-κB, leading to potent antiproliferative effects.[1][2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2H-chromenes is intricately linked to the nature and position of substituents on the chromene core.

-

Substitution at the 2- and 3-positions: Modifications at these positions have been shown to be critical for activity. For instance, the presence of a 3-cyano group and a 2-amino group are often considered essential for cytotoxic activity.[4]

-

Aryl Substitution at the 4-position: The presence of an aryl group at the 4-position is a common feature in many anticancer 2H-chromenes. The nature of the substituents on this aryl ring can significantly modulate the activity.[8]

-

Benzofused Derivatives: Fusion of additional rings to the chromene scaffold, such as in benzo[h]chromenes, has led to the discovery of highly potent anticancer agents.[1]

Tabulated IC50 Values of Representative Anticancer 2H-Chromenes

| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 4H-Benzo[h]chromenes | Various | 0.7 - 3.0 | [1][5] |

| 5,7-dihydroxy-4-propyl-2H-chromen-2-ones | MCF-7 | 0.86 | [1][5] |

| Flavanones with chromenes | Various | 1.08 - 2.42 | [1][5] |

| Oxime-based chromene derivatives | A549, MCF-7 | Not specified | [6] |

Combating Microbial Resistance with 2H-Chromene Derivatives

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2H-chromenes have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[9][10]

Mechanisms of Antimicrobial Action

2H-chromenes employ diverse strategies to inhibit microbial growth.

-

Inhibition of Essential Enzymes: These compounds can target and inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerases, which are essential for DNA replication and cell division.[10]

-

Disruption of Bacterial Membranes: Some derivatives can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death.[10]

Structure-Activity Relationship (SAR) in Antimicrobial 2H-Chromenes

The antimicrobial efficacy of 2H-chromenes is highly dependent on their substitution patterns.

-

Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, into the 2H-chromene scaffold has been shown to significantly enhance antibacterial activity, especially against multidrug-resistant strains of S. aureus and S. epidermidis.[11]

-

Carboxamide Moiety: The presence of a carboxamide group at the 3-position has been found to be beneficial for antibacterial activity.[9] Computational studies suggest a correlation between the electron-donating or electron-accepting abilities of the molecules and their activity against Gram-negative and Gram-positive bacteria, respectively.[9]

-

Azo Chromophores: The incorporation of azo chromophores into the chromene structure has yielded a novel series of potent antimicrobial agents.[12]

Workflow for Antimicrobial Susceptibility Testing

A standardized workflow is crucial for evaluating the antimicrobial potential of newly synthesized 2H-chromene derivatives.

Caption: Workflow for antimicrobial evaluation of 2H-chromenes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a 2H-chromene derivative that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized 2H-chromene derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative measurement)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

Procedure:

-

Prepare Stock Solutions: Dissolve the 2H-chromene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Modulating the Inflammatory Response with 2H-Chromenes

Chronic inflammation is a hallmark of numerous diseases. Substituted 2H-chromenes have demonstrated potent anti-inflammatory activities, positioning them as potential therapeutic agents for inflammatory disorders.[13][14]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 2H-chromenes are primarily attributed to their ability to modulate key inflammatory pathways.

-

Inhibition of Pro-inflammatory Cytokines: Certain 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates have been shown to be effective inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key pro-inflammatory cytokines.[13]

-